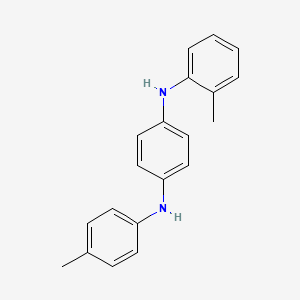

N,N'-Ditolyl-p-phenylenediamine

説明

Historical Context and Evolution of Phenylenediamine Antioxidants in Material Science

The journey of phenylenediamine-based antioxidants is deeply rooted in the mid-20th century's burgeoning polymer industry. The initial exploration of aromatic diamines revealed their potential in various industrial applications, with p-phenylenediamine (B122844) itself being a key component in the production of high-strength aramid fibers like Kevlar. wikipedia.org The fundamental understanding of oxidative degradation in materials, a process accelerated by factors like heat, light, and exposure to oxygen, spurred the development of protective additives.

A pivotal moment in this evolution was the recognition that the mechanisms of oxygen poisoning and radiation injury shared common ground through the action of oxidizing free radicals. This understanding fueled the quest for synthetic antioxidants that could mimic the protective functions observed in biological systems. The development of substituted p-phenylenediamines, including N,N'-Ditolyl-p-phenylenediamine, represented a significant leap forward. By modifying the core p-phenylenediamine structure with various substituents, chemists could fine-tune the antioxidant's properties, such as its volatility, solubility, and, most importantly, its radical-scavenging efficiency. wikipedia.org This led to a diverse family of phenylenediamine antioxidants, each tailored for specific applications and polymer types.

Significance of this compound as a Specialty Additive

This compound stands out as a specialty additive due to its effectiveness in protecting a wide range of materials from oxidative damage. evitachem.com Its primary mechanism of action involves the donation of hydrogen atoms to neutralize free radicals, thus interrupting the degradation chain reactions that lead to the deterioration of material properties. This makes it an invaluable component in the formulation of rubbers, plastics, and other polymeric products, enhancing their durability and resistance to environmental stressors.

The compound's utility extends to various industrial sectors. In the automotive industry, it is a crucial additive in tires and other rubber components to prevent cracking and maintain flexibility. nih.gov In the manufacturing of plastics, it helps to preserve the material's integrity and appearance over time. mdpi.com The good thermal stability of this compound also makes it suitable for applications that involve high-temperature processing or end-use conditions. evitachem.com

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C20H20N2 |

| Molecular Weight | 288.4 g/mol |

| Appearance | Gray or dark gray powder or flakes |

| Melting Point | 143-145 °C (lit.) |

| Boiling Point | 220-225 °C/0.5 mmHg (lit.) |

Note: The data in this table is compiled from various sources and may vary slightly depending on the specific grade and purity of the compound.

Scope and Research Trajectories in Contemporary Chemical Science

Current research on this compound and related phenylenediamine antioxidants is multifaceted, exploring new applications and refining our understanding of their chemical behavior. One significant area of investigation is the environmental fate and potential transformation products of these compounds. nih.govacs.org As these additives are widely used, their presence in the environment and the characteristics of their degradation products are of increasing interest.

Furthermore, ongoing research aims to develop more efficient and environmentally benign antioxidant systems. This includes the synthesis of novel phenylenediamine derivatives with enhanced antioxidant activity and reduced potential for environmental persistence. The study of the synergistic effects of combining this compound with other stabilizers is another active area of research, with the goal of creating more robust and cost-effective protection for materials. tanyunchem.com Additionally, investigations into the precise mechanisms of action and the structure-activity relationships of these compounds continue to provide valuable insights for the design of next-generation antioxidants.

Structure

3D Structure

特性

IUPAC Name |

4-N-(2-methylphenyl)-1-N-(4-methylphenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-15-7-9-17(10-8-15)21-18-11-13-19(14-12-18)22-20-6-4-3-5-16(20)2/h3-14,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGLJHGYYVLNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865373 | |

| Record name | N,N'-Ditolyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27417-40-9 | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027417409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Ditolyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Process Development for N,n Ditolyl P Phenylenediamine

Conventional Synthetic Pathways to Ditolyl-p-phenylenediamine

The traditional synthesis of N,N'-Ditolyl-p-phenylenediamine relies on established organic reactions, primarily focusing on the amination of aromatic compounds and condensation reactions.

Amination Reactions of Substituted Arenes

The formation of the diarylamine structure of this compound is often achieved through the coupling of an aryl halide with an amine, a process known as amination. Two of the most significant methods in this category are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 1,4-dihaloarene with p-toluidine. The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for the reaction's efficiency, with bulky, electron-rich ligands often providing the best results. youtube.com

The Ullmann condensation , a copper-catalyzed reaction, represents an older but still relevant method for aryl amination. wikipedia.org This reaction generally requires higher temperatures compared to the Buchwald-Hartwig amination and involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

A general representation of these amination reactions is as follows:

| Reaction Name | Catalyst | Typical Halide | Amine | Base |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Ar-Br, Ar-Cl, Ar-I, Ar-OTf | p-Toluidine | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS) |

| Ullmann Condensation | Copper(I) or Copper(II) salts | Ar-I, Ar-Br | p-Toluidine | Potassium carbonate (K₂CO₃) |

Condensation Reactions with p-Phenylenediamine (B122844) Precursors

An alternative approach to this compound involves the condensation of a p-phenylenediamine precursor, such as hydroquinone (B1673460), with an aromatic amine like p-toluidine. This method often requires a catalyst and proceeds through a multi-step process. For instance, the reaction of hydroquinone with aniline (B41778) has been shown to proceed in two main steps: first, the formation of N-phenyl-p-aminophenol, followed by a second condensation with another aniline molecule to yield N,N'-diphenyl-p-phenylenediamine. A similar pathway can be envisioned for the synthesis of the ditolyl derivative using p-toluidine.

Another related condensation reaction involves the use of 1,4-cyclohexanedione, which can react with primary amines in the presence of air to afford N,N'-dialkyl-p-phenylenediamines. researchgate.net This suggests a potential pathway where a substituted cyclohexanedione could be a precursor.

Catalytic Approaches and Mechanistic Aspects in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalytic system employed. Both metallic and, more recently, non-metallic catalysts play a crucial role in facilitating the key bond-forming steps.

Role of Transition Metal Catalysts (e.g., Palladium-on-Carbon)

Transition metals, particularly palladium and copper, are the workhorses for the synthesis of diarylamines. Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst, especially for hydrogenation reactions that can be part of the synthetic sequence. For example, it can be used in the reduction of nitro groups to amines in precursor molecules. chemrxiv.org

In the context of Buchwald-Hartwig amination, homogeneous palladium complexes are more common. The catalytic cycle is generally understood to involve the following key steps wikipedia.orgyoutube.com:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.

The choice of phosphine ligand is critical in modulating the reactivity and stability of the palladium catalyst throughout this cycle.

Copper catalysts, central to the Ullmann condensation, also facilitate C-N bond formation, though often under harsher conditions. wikipedia.org

| Catalyst System | Reaction Type | Key Advantages |

| Palladium with Phosphine Ligands | Buchwald-Hartwig Amination | High efficiency, broad substrate scope, milder reaction conditions. wikipedia.org |

| Palladium-on-Carbon (Pd/C) | Hydrogenation/Reduction | Heterogeneous, easily separable, effective for nitro group reduction. chemrxiv.org |

| Copper Salts | Ullmann Condensation | Lower cost compared to palladium, effective for specific substrates. wikipedia.org |

Non-Metallic Catalysis in Diamine Formation

While transition metal catalysis dominates the landscape, research into non-metallic or "organocatalytic" methods for C-N bond formation is an emerging field. One such approach involves the Smiles rearrangement . A transition-metal-free synthesis of diarylamines has been demonstrated through a novel rearrangement of sulfinamides, which proceeds under mild conditions. wikipedia.org This offers a potential pathway to N,N'-diaryl-p-phenylenediamines without the need for metal catalysts.

Another novel, metal-free method for diarylamine synthesis involves a nitrosonium-initiated C–N bond formation . In this approach, electron-rich arenes can be coupled directly, with nitrosoarene serving as a key reaction intermediate. libretexts.org

Reaction Intermediates and By-product Formation

The synthesis of this compound can proceed through various intermediates depending on the chosen pathway. In catalytic aminations, palladium-amido complexes are key intermediates in the Buchwald-Hartwig reaction. wikipedia.org In some syntheses, diazene intermediates have been proposed to form, which then undergo further reactions to yield the final product. In syntheses starting from nitroarenes, nitrosoarene intermediates are often formed during the reduction process. libretexts.org

By-product formation is a critical consideration in the chemical process development for this compound. In palladium-catalyzed aminations, a common side reaction is hydrodehalogenation of the starting aryl halide, where the halogen atom is replaced by a hydrogen atom. Another potential by-product is the formation of triarylamines through over-amination. In condensation reactions, such as those involving hydroquinone, the formation of tarry by-products can be a significant issue if the reaction conditions are not carefully controlled. The choice of catalyst and reaction conditions plays a crucial role in minimizing the formation of these and other unwanted by-products, thereby ensuring a cleaner and more efficient synthesis.

Process Optimization and Scale-Up Methodologies for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization and scale-up. Key areas of development include the implementation of continuous manufacturing technologies, strategies to maximize product yield and purity, and the careful selection and optimization of reaction solvents and conditions.

The adoption of continuous flow chemistry offers significant advantages for the industrial synthesis of this compound, including enhanced safety, better process control, and potential for higher throughput. In a typical continuous flow setup, reactants are pumped through a heated reactor containing a packed bed of a heterogeneous catalyst.

The synthesis of this compound can be adapted to a continuous process where p-phenylenediamine and o-toluidine (B26562) are continuously fed into a reactor. This method allows for precise control over reaction parameters such as temperature and pressure, which is crucial for optimizing yield and purity. organic-chemistry.org While specific operational parameters for the continuous flow synthesis of this compound are not extensively published in open literature, general principles of flow chemistry for similar amine syntheses can be applied.

Illustrative Data for Continuous Flow Synthesis Optimization: Disclaimer: The following table is an illustrative example based on general principles of flow chemistry, as specific experimental data for the continuous flow synthesis of this compound is not publicly available.

| Parameter | Range | Effect on Reaction |

| Flow Rate | 1 - 10 mL/min | Influences residence time and reactor throughput. |

| Temperature | 100 - 180 °C | Higher temperatures can increase reaction rate but may also lead to side reactions. |

| Pressure | 10 - 50 bar | Elevated pressure can help maintain reactants in the liquid phase and improve catalyst performance. |

| Catalyst Bed | Packed bed of Pd/C | Provides a high surface area for the reaction and allows for easy separation from the product stream. |

Maximizing the yield of this compound while minimizing the formation of impurities is a critical aspect of industrial production. Key strategies revolve around stoichiometric control of reactants and effective purification methods.

One common approach to enhance yield is to use an excess of the aminating agent, o-toluidine. This helps to drive the reaction towards the formation of the desired disubstituted product and minimize the presence of the monosubstituted intermediate, N-tolyl-p-phenylenediamine.

Purification of the crude product is essential to meet the quality standards required for its application as an antioxidant. Common methods for purifying p-phenylenediamine derivatives include:

Recrystallization: This is a widely used technique where the crude product is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the mother liquor.

Sublimation: For technical grade p-phenylenediamine, sublimation can be an effective purification method. This involves heating the material to a temperature range of 100-260°C in a stream of inert gas, which carries the vaporized product to a cooler surface where it desublimates as a purified solid. google.com

Short Path Distillation: This technique is particularly useful for purifying free-base p-phenylenediamine color developers and can be applied to this compound. It involves the use of a falling film, thin film, or wiped film evaporator under vacuum. wipo.int

The presence of oxygen can be detrimental to the stability of N,N-disubstituted-p-phenylenediamines, leading to degradation. Therefore, conducting the neutralization and subsequent handling steps under an oxygen-free environment is a crucial strategy to improve purity and product stability. google.com

Illustrative Data for Yield and Purity Enhancement: Disclaimer: The following table is an illustrative example based on general chemical principles, as specific comparative data for this compound is not publicly available.

| Strategy | Parameter | Effect on Yield/Purity |

| Stoichiometric Ratio | Molar ratio of o-toluidine to p-phenylenediamine | Increasing the ratio to >2:1 can favor the formation of the disubstituted product, enhancing yield. |

| Purification Method | Recrystallization vs. Sublimation | Recrystallization can offer high purity for pharmaceutical or specialty grades, while sublimation is effective for technical grades. |

| Inert Atmosphere | Use of Nitrogen or Argon | Prevents oxidation of the final product, thereby improving its purity and color stability. |

The choice of solvent and the optimization of reaction conditions are pivotal in the synthesis of this compound, influencing reaction rates, selectivity, and ease of product isolation.

For reductive amination reactions, a variety of solvents can be employed. Protic polar solvents are mentioned in the synthesis of some N,N-disubstituted p-phenylenediamines. google.com For other reductive aminations, 1,2-dichloroethane (B1671644) (DCE) is a preferred solvent, though tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) can also be used. organic-chemistry.org The selection of the solvent can impact the solubility of reactants and the catalyst's activity.

The catalytic system is central to the synthesis. While palladium on carbon (Pd/C) is a common choice, other catalysts like copper-based systems (CuO/C) have been used for the synthesis of related compounds. organic-chemistry.orggoogle.com The optimization of reaction conditions includes:

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled to ensure a reasonable reaction rate without promoting the formation of by-products.

Pressure: In catalytic hydrogenations, the pressure of hydrogen gas is a key variable that influences the reaction kinetics.

Illustrative Data for Solvent and Condition Optimization: Disclaimer: The following table is an illustrative example based on general principles of organic synthesis, as specific experimental data for this compound is not publicly available.

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Toluene | Xylene | Dichlorobenzene |

| Catalyst | Pd/C | Pt/C | Raney Nickel |

| Temperature (°C) | 120 | 140 | 100 |

| Pressure (bar) | 5 | 10 | 20 |

| Yield (%) | 85 | 90 | 80 |

| Purity (%) | 95 | 97 | 92 |

Mechanistic Investigations of N,n Ditolyl P Phenylenediamine As a Stabilizer in Materials

Electron Donation Mechanisms in Antioxidant Action of Aryl Diamines

The primary antioxidant action of N,N'-Ditolyl-p-phenylenediamine, like other aryl diamines, is rooted in its ability to donate electrons. This process is fundamental to neutralizing harmful free radicals, which are highly reactive species that can initiate and propagate degradation reactions in materials. By donating an electron, the this compound molecule itself becomes a radical, but this new radical is significantly less reactive and more stable than the one it neutralized.

The presence of nitrogen atoms with lone pairs of electrons and the aromatic rings in the structure of this compound are crucial for this electron-donating capability. The lone pairs on the nitrogen atoms are readily available for donation, and the aromatic system can delocalize the resulting unpaired electron, thereby stabilizing the radical formed after donation. This inherent stability prevents the newly formed radical from initiating further degradation, effectively terminating the radical chain reaction. The antioxidant effectiveness of p-phenylenediamine (B122844) derivatives has been shown to correlate with the chemical shifts of the amine nitrogens, indicating the importance of the electronic environment around these atoms in the antioxidant mechanism. researchgate.net

Free Radical Scavenging Pathways and Kinetic Inhibition

This compound employs multiple pathways to scavenge free radicals, leading to the kinetic inhibition of degradation processes. These pathways are essential for its function as a stabilizer in materials exposed to oxidative environments.

Reactive Oxygen Species (ROS) are a major cause of oxidative degradation in materials. This compound effectively neutralizes these species by donating electrons. evitachem.com This interaction transforms the highly reactive ROS into less harmful forms, thereby preventing them from attacking the polymer matrix. Studies on similar p-phenylenediamine (PPD) antioxidants have shown their ability to reduce the production of superoxide (B77818) free radicals and other intracellular ROS. nih.gov The mechanism involves the PPD derivative acting as a sacrificial anode, readily undergoing oxidation to protect the bulk material.

Another critical pathway for free radical scavenging is Hydrogen Atom Transfer (HAT). nih.gov In this mechanism, the this compound molecule donates a hydrogen atom to a free radical, effectively neutralizing it. The N-H bonds in the diamine are weaker than the C-H bonds typically found in polymers, making them preferential sites for hydrogen donation.

The driving force for HAT is the relative bond dissociation energies (BDEs) of the donor and the acceptor. nih.gov The resulting this compound radical is stabilized by resonance, which makes the initial hydrogen donation energetically favorable. This process is a one-step transfer of a hydrogen atom (both a proton and an electron). nih.gov The effectiveness of this mechanism is influenced by polar effects, with electron-donating groups enhancing the rate of HAT. nih.gov

Formation of Reactive Intermediates and Stable Adducts during Stabilization

The reactions of this compound as a stabilizer lead to the formation of various intermediates and stable products. These transformation products are a key aspect of its stabilizing function and can also influence the long-term properties of the material.

Upon scavenging free radicals through electron and hydrogen atom donation, this compound is oxidized to form N,N'-Ditolyl-p-quinone diimine. Quinone diimines are colored compounds that can sometimes lead to discoloration of the stabilized material. These quinone diimines are reactive species themselves and can undergo further reactions. For instance, they can react with other antioxidant molecules or with the polymer chains. The formation of quinone diimines from phenylenediamines can be achieved through catalytic oxidation. google.com Recent studies have highlighted the environmental presence of quinone derivatives (PPD-Qs) as transformation products of PPD antioxidants. nih.govnih.gov

The subsequent reactions of the quinone diimine can include addition reactions. For example, it has been shown that other molecules can add across the quinone diimine structure. researchgate.net These reactions can lead to the formation of more complex, stable adducts within the material matrix.

The reactive intermediates formed from this compound, such as the initial radical and the subsequent quinone diimine, can react directly with the polymer chains they are intended to protect. This interaction can lead to the grafting of the antioxidant moiety onto the polymer backbone. While this can permanently bind the stabilizer to the polymer, preventing its migration or leaching, it can also alter the physical properties of the polymer. The specific nature of these polymer-additive interaction products is complex and depends on the type of polymer, the reaction conditions, and the presence of other additives.

Role in Preventing Oxidative Degradation and Crosslinking in Polymeric Systems

This compound (DTPD) functions as a primary antioxidant within polymeric systems, playing a crucial role in preventing the molecular-level changes that constitute material degradation. Its primary function is to interrupt the auto-oxidation cycle, a free-radical chain reaction responsible for altering the physical and chemical properties of polymers, particularly unsaturated elastomers like natural rubber (NR) and styrene-butadiene rubber (SBR).

The degradation of these polymers when exposed to oxygen, heat, and dynamic stress proceeds through a well-established radical mechanism. This process is initiated by the formation of free radicals (R•) on the polymer backbone. These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain to form a hydroperoxide (ROOH) and a new polymer radical (R•). This propagation step creates a cascading reaction that leads to two main detrimental effects:

Chain Scission: The cleavage of polymer chains, resulting in a lower molecular weight, which manifests as softening and a loss of strength.

Crosslinking: The formation of new covalent bonds between polymer chains, which leads to an increase in stiffness, brittleness, and a loss of elasticity. utwente.nlresearchgate.net

DTPD, as a member of the p-phenylenediamine (PPD) class of antioxidants, intervenes in this cycle primarily by acting as a chain-breaking donor. researchgate.net The secondary amine groups (-NH-) in the DTPD molecule contain hydrogen atoms that can be readily donated to the highly reactive peroxy radicals (ROO•). This action neutralizes the peroxy radical, converting it into a stable hydroperoxide, and in the process, the DTPD molecule is converted into a less reactive, resonance-stabilized aminyl radical. This stabilized radical is incapable of efficiently abstracting hydrogen from the polymer backbone, thus effectively halting the propagation of the degradation chain. researchgate.net

The mechanism of inhibition by p-phenylenediamines involves the formation of products such as benzoquinonediimines as a first step. researchgate.net The transformation of DTPD into its corresponding quinone derivative (DTPD-Q) is an expected consequence of its antioxidant activity, and the detection of DTPD-Q in environmental samples further corroborates its function through this oxidative transformation pathway. acs.orgnih.gov

As a diaryl-p-phenylenediamine, DTPD is recognized for its effectiveness in providing protection against both thermal oxidation and flex-cracking fatigue in rubber products, particularly within the tire industry. made-in-china.com Its stabilizing effect helps preserve the mechanical integrity of the polymer, preventing the loss of tensile strength and elasticity that occurs during oxidative aging.

Table 1: Effect of Thermal Aging on the Crosslink Density of an Unstabilized NR/BR Rubber Blend This table illustrates the typical increase in crosslink density in an unstabilized rubber blend when subjected to thermal aging. This compound is added to rubber formulations to inhibit these crosslinking reactions and preserve the material's mechanical properties.

| Aging Condition | Crosslink Density (x 10⁻⁵ mol/cm³) |

| Unaged | 4.5 |

| 70°C for 17 days | 8.1 |

| 70°C for 35 days | 9.2 |

| 80°C for 17 days | 10.1 |

| 80°C for 35 days | 11.5 |

| 100°C for 17 days | 14.5 |

| Data adapted from a study on the aging behavior of NR/BR blends. nih.gov |

By mitigating the formation of additional crosslinks and preventing chain scission, DTPD and other PPDs are vital for extending the service life of rubber products, ensuring they retain their desired elastomeric properties such as strength, flexibility, and resilience under demanding service conditions. chembroad.com

Advanced Applications of N,n Ditolyl P Phenylenediamine in Material Science and Engineering

Polymer Stabilization: Beyond Traditional Rubber Antioxidants

N,N'-Ditolyl-p-phenylenediamine serves as a high-performance stabilizer in the production and application of diverse materials, enhancing their longevity and performance against environmental and thermal challenges. evitachem.com Its function extends beyond simple oxygen absorption, actively participating in mechanisms that preserve the molecular structure and physical properties of polymers. The compound exhibits good thermal stability, a critical property for materials processed or used at high temperatures. evitachem.com

In the realm of elastomers, this compound is a key additive for improving service life and maintaining performance characteristics. Its protective action is multifaceted, addressing several critical degradation pathways that affect rubber compounds.

Ozone in the atmosphere poses a significant threat to unsaturated elastomers, such as natural rubber and synthetic diene rubbers. It attacks the carbon-carbon double bonds in the polymer backbone, leading to chain scission and the formation of cracks, a phenomenon known as ozone cracking. This is a particularly acute problem for synthetic rubbers. google.com this compound (also known as DTPD) functions effectively as an antiozonant, especially in materials like chloroprene (B89495) adhesives. alibaba.com It works by migrating to the surface of the rubber and reacting with ozone before it can attack the polymer chains, thus preventing the initiation of cracks and extending the material's service life.

Epichlorohydrin (B41342) elastomers are specialty rubbers valued in modern technologies, but they are susceptible to thermo-oxidative destruction. researchgate.net Research has shown that stabilizers with secondary amine groups, specifically this compound, exhibit remarkable antioxidant activity in these polymers. researchgate.net The compound significantly inhibits thermo-oxidative degradation, extending the material's stability at elevated temperatures. researchgate.netresearchgate.net Studies using thermogravimetric analysis show that while unprotected epichlorohydrin polymer can experience weight losses of up to 80% in the 200-350°C range, polymers protected with amine-based stabilizers see this loss reduced to 50-60%. researchgate.net Furthermore, kinetic studies reveal that this compound produces long propagation periods, suggesting its oxidation byproducts also possess protective capabilities. researchgate.net At high temperatures (around 150°C), these secondary amine antioxidants can react with the chloromethyl (CH₂Cl) groups of the polymer, which can lead to the formation of additional crosslinks when difunctional amines are used. researchgate.net

Table 1: Protective Effects of this compound in Epichlorohydrin Elastomers

| Property | Unprotected Elastomer | Elastomer Protected with this compound |

| Degradation Kinetics | Short propagation period | Large propagation period, indicating sustained protection researchgate.net |

| Weight Loss (200-350°C) | High (up to 80%) | Significantly reduced (50-60%) researchgate.net |

| Inhibiting Activity | Poor | Good inhibiting activity on thermoxidative destruction researchgate.net |

The utility of this compound is not confined to rubber. It also serves as an effective antioxidant in various thermoplastics and engineering plastics. evitachem.com During processing steps like extrusion and injection molding, polymers are exposed to high temperatures and shear forces, which can generate free radicals and initiate degradation. The incorporation of this compound helps to stabilize the polymer melt, preventing chain scission and preserving molecular weight. This protection extends to the finished product's service life, where it helps to maintain mechanical properties and prevent discoloration by neutralizing reactive oxygen species. evitachem.com

The macroscopic properties of vulcanized rubber are determined by the three-dimensional network formed during curing. unipi.it This network consists of monosulfide, disulfide, and polysulfide crosslinks. ipfdd.de Conventional vulcanization (CV) systems tend to produce a higher proportion of polysulfide bridges, which are crucial for dynamic performance but are also the most thermally labile. unipi.itpolimi.it

This compound plays a critical role in preserving the integrity of this network. By inhibiting oxidative degradation, it prevents the scission of both the main polymer chains and the polysulfide crosslinks. The degradation of these crosslinks would lead to a reduction in crosslink density and a loss of mechanical properties. unipi.it Furthermore, as noted in epichlorohydrin elastomers, difunctional amines can participate in reactions at high temperatures that form new crosslinks, directly influencing the network structure. researchgate.net The ability to control and maintain the specific ratio of mono-, di-, and polysulfide links is essential for tailoring the final performance of rubber composites, and antioxidants are key to this preservation. ipfdd.de

Table 2: Characteristics of Sulfur Crosslinks in Vulcanized Rubber

| Crosslink Type | General Properties | Influence of Degradation |

| Polysulfide (-Sₓ-, x > 2) | Good dynamic properties (e.g., fatigue resistance), lower thermal stability. unipi.itpolimi.it | Prone to thermal and oxidative scission, leading to reduced network integrity. |

| Disulfide (-S₂-) | Intermediate properties between poly- and monosulfides. polimi.it | More stable than polysulfides but can still be broken by severe oxidation. |

| Monosulfide (-S-) | High thermal stability, good resistance to aging, but can lead to stiffer compounds. unipi.itipfdd.de | Most resistant to oxidative attack. |

Efficacy in Elastomer Longevity and Performance Enhancement

Additive Functionality in Industrial Lubricants, Greases, and Coatings

This compound (DTPD) serves as a highly effective antioxidant additive in a variety of industrial lubricants, greases, and protective coatings. Its primary function is to inhibit or retard the oxidative degradation of the base materials to which it is added. In these applications, the compound functions as a radical scavenger.

The mechanism of action for aminic antioxidants like DTPD involves interrupting the auto-oxidation cycle of lubricants and polymers. youtube.com During this cycle, free radicals are generated, which can lead to a chain reaction that degrades the material. DTPD can donate a hydrogen atom to these reactive radicals, neutralizing them and terminating the chain reaction. youtube.comevitachem.com This process is critical in high-temperature applications where the rate of oxidation increases significantly, such as in internal combustion engine oils, thermal oils, high-temperature chain oils, and turbine oils. made-in-china.commade-in-china.com

In coatings, the antioxidant properties of DTPD help protect the polymer binder from degradation caused by exposure to oxygen and UV radiation, thus preventing premature cracking, discoloration, and loss of protective function.

This compound in Specialized Material Formulations

Anti-Wear Properties in Hydraulic Fluids

In hydraulic fluids, the primary role of this compound is that of an oxidation inhibitor. While not classified as a primary anti-wear agent in the same category as compounds like zinc dialkyldithiophosphate (ZDDP), its antioxidant function is crucial for maintaining the fluid's integrity and indirectly preventing wear. researchgate.net

The oxidation of hydraulic fluid can lead to several detrimental effects, including an increase in viscosity, the formation of varnish and sludge, and the generation of corrosive acidic byproducts. These degradation products can impair the function of hydraulic systems by clogging filters and valves, and the corrosive species can attack metal surfaces, leading to accelerated wear. By neutralizing oxidative precursors, DTPD helps maintain the optimal lubricating properties of the fluid, which is essential for protecting system components from wear under operational stress.

Furthermore, research into related p-phenylenediamine (B122844) structures has demonstrated their potential to serve as multifunctional additives. For instance, an additive synthesized from N-phenyl-p-phenylenediamine was shown to possess anti-wear and anti-friction properties in addition to its antioxidant capabilities. researchgate.net This suggests that the polar amine functional groups within the DTPD molecule can contribute to the formation of a protective film on metal surfaces, providing a barrier that reduces friction and prevents direct metal-to-metal contact, although this is considered a secondary benefit to its primary antioxidant role. researchgate.net

Role in Propellants and Smokeless Powders

This compound, as a derivative of diphenylamine (B1679370), functions as a crucial stabilizer in nitrocellulose-based propellants and smokeless powders. jes.or.jpdtic.mildiva-portal.org The inherent instability of nitrocellulose leads to its gradual decomposition over time, a process that releases nitrogen oxides (NOx). dtic.mil These nitrogen oxides act as catalysts, accelerating further decomposition in an autocatalytic cycle that can lead to spontaneous ignition and compromise the safety and shelf-life of the material. dtic.milresearchgate.net

The primary role of a stabilizer like DTPD is to interrupt this autocatalytic cycle. researchgate.net The compound readily reacts with and scavenges the free nitrogen oxide radicals as they are formed. jes.or.jp This reaction effectively neutralizes the catalysts, significantly slowing the degradation rate of the nitrocellulose binder and extending the safe operational life of the propellant. dtic.mildiva-portal.org

The mechanism is well-documented for diphenylamine (DPA), the parent compound of this class of stabilizers. DPA is converted into various nitroso and nitro derivatives as it consumes the degradation products of nitrocellulose. dtic.mildiva-portal.org DTPD functions similarly, with its substituted aromatic amine structure providing the reactive sites necessary for trapping NOx. The selection of specific DPA derivatives can be tailored to optimize stability and compatibility with different propellant formulations. diva-portal.org The amount and type of stabilizer are critical, as they directly influence the induction period before significant heat is released, a key parameter in assessing propellant stability. jes.or.jp

Adhesives and Sealants Applications

In the formulation of adhesives and sealants, particularly those based on elastomeric polymers like chloroprene rubber, this compound functions as a highly effective antioxidant and antiozonant. made-in-china.comalibaba.com The polymer chains that form the backbone of these materials are susceptible to degradation from environmental factors, primarily oxygen and ozone.

Ozone, even at low atmospheric concentrations, can attack the double bonds present in many elastomers, leading to a phenomenon known as ozone cracking. This results in a loss of flexibility, the formation of surface fissures, and ultimately, the failure of the adhesive bond or sealant. As an antiozonant, DTPD preferentially reacts with ozone before it can damage the polymer matrix. made-in-china.com

Simultaneously, as an antioxidant, it protects the material from degradation caused by heat and oxygen, which can lead to hardening, loss of tack, and reduced cohesive strength. made-in-china.com By incorporating DTPD into the formulation, manufacturers can significantly enhance the durability and service life of adhesive and sealant products, ensuring they maintain their physical properties under demanding environmental and operational conditions. made-in-china.comalibaba.com

Compound Information

| Compound Name | Abbreviation | Chemical Formula | Function |

| This compound | DTPD | C₂₀H₂₀N₂ | Antioxidant, Antiozonant, Stabilizer |

| Diphenylamine | DPA | C₁₂H₁₁N | Stabilizer, Antioxidant |

| N-phenyl-p-phenylenediamine | - | C₁₂H₁₂N₂ | Chemical Intermediate, Antioxidant |

| Chloroprene | - | C₄H₅Cl | Monomer for synthetic rubber |

| Nitrocellulose | NC | Variable | Energetic material, Film former |

| Zinc dialkyldithiophosphate | ZDDP | Variable | Anti-wear additive |

Technical Data for a Commercial DTPD Mixture

| Parameter | Value |

| Purity | ≥ 90% researchgate.net |

| Heating Loss | ≤ 0.3% researchgate.net |

| Application | Antioxidant, Antiozonidate researchgate.net |

Performance Evaluation and Degradation Studies of N,n Ditolyl P Phenylenediamine in Material Matrices

Thermo-Oxidative Stability Assessment in Protected Materials

The thermo-oxidative degradation of polymers involves their reaction with oxygen, which leads to the formation of hydroperoxides as initial degradation products. researchgate.net The effectiveness of an antioxidant like DTPD is assessed by its ability to delay the onset of this oxidation. The molecular structure of DTPD, featuring toluidine groups attached to the nitrogen atoms, provides steric hindrance that helps in stabilizing the material against oxidative damage. evitachem.com This structural feature is crucial for its function as a stabilizer in high-temperature applications. evitachem.com

Studies comparing different PPD derivatives have shown that the nature of the substituent groups on the phenylenediamine core significantly influences the antioxidant's performance. For instance, the bulky substituents in DTPD contribute to its reduced volatility and prolonged activity, especially during thermal aging tests.

Table 1: Comparative Performance of p-Phenylenediamine (B122844) Antioxidants

| Antioxidant | Key Features | Performance Characteristics |

|---|---|---|

| N,N'-Ditolyl-p-phenylenediamine (DTPD) | Toluyl substituents providing steric hindrance. | Offers long-term protection and is effective against thermo-oxidative degradation. google.com |

| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | An isopropyl and a phenyl group attached. | Commonly used in tires for protection against ozonation and has good high-temperature resistance. uki.ac.id |

| N,N'-Diphenyl-p-phenylenediamine (DPPD) | Two phenyl groups attached. | Subject to photolysis, with degradation pathways influenced by environmental factors. nih.gov |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | A 1,3-dimethylbutyl and a phenyl group attached. | Widely used and effective, but its transformation products are of environmental concern. nih.govresearchgate.net |

Long-Term Performance and Durability Under Environmental Stress (non-biological)

The long-term durability of materials protected by DTPD is a key performance indicator, especially in applications like tires where exposure to environmental stressors is constant. google.com DTPD provides extended protection, often working synergistically with other antioxidants. For example, in tire manufacturing, it is used in conjunction with antioxidants like N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) or N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). google.com These primary antioxidants offer initial, short-term protection, while DTPD provides a longer-lasting effect. google.com

Environmental factors such as sunlight can induce photolysis of PPD antioxidants. nih.gov While specific studies on the photolysis of DTPD are not as prevalent, research on related compounds like DPPD and IPPD shows that their degradation can be influenced by dissolved organic matter and the presence of reactive oxygen species. nih.gov This highlights the complexity of predicting the long-term performance of these antioxidants under varied environmental conditions.

Influence of Concentration on Stabilization Efficiency and Induction Periods of Degradation

The concentration of an antioxidant is a critical factor that determines its efficiency in stabilizing a material. Research on related PPDs, such as 6PPD in acrylonitrile-butadiene rubber (NBR), has demonstrated that increasing the antioxidant concentration (from 1 to 5 parts per hundred of rubber - phr) can significantly enhance the material's resistance to degradation, particularly under stresses like gamma irradiation. researchgate.net

Specifically, studies have shown that in rubber compounds, the concentration of the antioxidant affects physical properties like tensile strength and elongation at break. For instance, with IPPD, the highest tensile strength was observed at a concentration of 4 phr. uki.ac.id Similarly, the elongation at break for rubber with IPPD was highest at a concentration of 3 phr. uki.ac.id These findings suggest that there is an optimal concentration range for antioxidants to achieve maximum stabilization efficiency. The period before significant degradation begins, known as the induction period, is effectively extended by the presence of an adequate concentration of the antioxidant.

Table 2: Effect of IPPD and TMQ Antioxidant Concentration on Mechanical Properties of a Rubber Compound

| Antioxidant | Concentration (phr) | Mixing Time (min) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| IPPD | 2 | 40 | 18.620 | - |

| IPPD | 3 | 30 | - | 591.88 |

| IPPD | 3 | 40 | - | 528.13 |

| IPPD | 4 | 30 | 27.986 | - |

| TMQ | 2 | 20 | - | 597.50 |

| TMQ | 2 | 40 | - | 547.13 |

| TMQ | 4 | 20 | 28.108 | - |

Data derived from a study on the effect of antioxidant concentration. uki.ac.id

Kinetic Studies of Degradation Processes in Ditolyl-p-phenylenediamine Protected Materials

Kinetic studies of the degradation process are essential for understanding the mechanism by which antioxidants like DTPD protect materials. The degradation of polymers in the presence of oxygen is a free-radical chain reaction. chembroad.com Antioxidants function by interrupting this chain reaction. chembroad.com

The primary mechanism involves the antioxidant donating a hydrogen atom to the reactive free radicals, thus forming a stable product that does not propagate the oxidation chain. chembroad.com The efficiency of this process can be influenced by factors such as temperature and oxygen exposure. chembroad.com

While detailed kinetic studies specifically on DTPD are not extensively available in the provided search results, the general principles of antioxidant action in rubber compounding are well-established. chembroad.com The study of the photolysis kinetics of other PPDs like DPPD and IPPD reveals that their degradation rates are influenced by environmental variables, indicating complex reaction kinetics. nih.gov Further research focusing on the specific reaction rates and activation energies associated with DTPD's interaction with free radicals in various polymer matrices would provide a more complete understanding of its protective capabilities.

Analytical Methodologies for N,n Ditolyl P Phenylenediamine in Complex Material Systems

Chromatographic Techniques for Additive Quantification in Polymer Extracts

Chromatographic methods are essential for separating N,N'-Ditolyl-p-phenylenediamine from the complex matrix of polymer extracts, enabling accurate quantification and purity assessment.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of this compound. This method is particularly useful for determining the purity of the compound and for quantifying its presence in material extracts. For instance, a GC-MS method can be used to identify and quantify impurities in related compounds, which is crucial for quality control. researchgate.net In some applications, derivatization is employed to enhance the volatility and thermal stability of the analyte, allowing for more sensitive detection. osha.govnih.gov For example, a method for determining para-phenylenediamine (PPD) in cosmetic products involves extraction with ethyl acetate (B1210297) followed by GC-MS analysis in selected ion monitoring (SIM) mode, which provides high sensitivity and specificity. nih.govresearchgate.net

A study on the determination of p-phenylenediamine (B122844) antioxidants (PPDs) in zebrafish embryos utilized ultrasonic extraction with dichloromethane (B109758) followed by GC-tandem mass spectrometry (GC-MS/MS). xml-journal.net This method demonstrated good separation and sensitivity, with a linear range of 0.1-200 μg/L. xml-journal.net

Table 1: Exemplary GC Method Parameters for Phenylenediamine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Extraction Solvent | Ethyl Acetate | nih.govresearchgate.net |

| Analytical Technique | GC-MS (SIM mode) | nih.govresearchgate.net |

| Internal Standard | 1,4-Phenylenediamine-2,3,5,6-d(4) | nih.gov |

| Linearity Range | 1.0 to 1275 µg/mL | nih.gov |

| Limit of Detection (LOD) | 0.10 µg/mL | nih.gov |

| Limit of Quantitation (LOQ) | 1.0 µg/mL | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and related compounds. HPLC is particularly advantageous for analyzing less volatile or thermally labile compounds without the need for derivatization.

Methods have been developed for the separation and analysis of phenylenediamine isomers using a mixed-mode stationary phase column with a mobile phase of water, acetonitrile (B52724), and sulfuric acid, and UV detection. sielc.com For the determination of p-phenylenediamine in various samples, HPLC methods have been validated with wide linear ranges and good correlation coefficients. researchgate.net For example, a method for analyzing PPD in henna samples used a C18 column and a mobile phase of 50% methanol, achieving a linear range of 5-25 µg/ml. researchgate.net Another method for analyzing PPD in workplace air utilized a C18 column with an aqueous EDTA solution for extraction and a UV detector for analysis. nih.gov This method showed a linear range of 2.00–10.00 μg/ml and a low detection limit of 0.07 μg/ml. nih.gov

Table 2: HPLC Method Parameters for p-Phenylenediamine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water with Sulfuric Acid | sielc.comsielc.com |

| Detection | UV at 200 nm or 210 nm | sielc.comsielc.com |

| Flow Rate | 1.0 ml/min | sielc.comsielc.com |

| Sample Solvent | 50% Methanol or Acetonitrile/Water | researchgate.net |

| Linear Range | 5-25 µg/ml | researchgate.net |

Spectroscopic Characterization within Material Systems

Spectroscopic techniques are invaluable for studying the degradation of this compound within the material matrix. Infrared (IR) spectroscopy can be used to monitor changes in the chemical structure of the antioxidant as it degrades, while Electron Spin Resonance (ESR) spectroscopy is employed to detect and identify the free radicals formed during the degradation process. These studies provide insights into the antioxidant mechanism and the long-term stability of the material. The antioxidant capacity can be evaluated through various assays that measure the ability to scavenge free radicals. mdpi.commdpi.com

The oxidative polymerization of p-phenylenediamine can be studied to understand the formation of related polymer structures, which can be characterized by their electrical conductivity. researchgate.net

Advanced Techniques for In-Situ Analysis of Ditolyl-p-phenylenediamine Distribution and Reactivity

Understanding the spatial distribution and reactivity of this compound within a material is crucial for optimizing its performance. Advanced analytical techniques are being developed for in-situ analysis, providing a more accurate picture of the antioxidant's behavior in its working environment.

Techniques such as Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS) offer real-time analysis of volatile and semi-volatile compounds without extensive sample preparation. acs.org This could potentially be adapted for monitoring the release or degradation products of this compound from a polymer surface under various conditions. In-situ methods are valuable for studying the antioxidant and antimicrobial activities of compounds directly within food systems, which can be analogous to polymer systems. nih.gov Furthermore, the development of nanoantioxidants and their delivery systems highlights the trend towards more targeted and controlled release of antioxidants within materials. nih.gov

Structural Modifications and Structure Activity Relationships of Ditolyl P Phenylenediamine Derivatives

Impact of Substituent Variation on Stabilizer Performance and Reactivity Profile

The antioxidant activity of p-phenylenediamine (B122844) (PPD) derivatives is highly dependent on the nature and position of substituents on the aromatic rings. These substituents can alter the electron density on the nitrogen atoms, which in turn affects the ease of hydrogen atom donation—a key step in the antioxidant mechanism.

Research into the structure-activity relationships of various p-phenylenediamine derivatives has shown that electron-donating groups (EDGs) generally enhance antioxidant activity. capes.gov.br For example, groups with a positive mesomeric effect can dramatically increase antioxidant efficiency. researchgate.net Conversely, electron-withdrawing groups (EWGs), such as a nitro group, can lead to a loss of antioxidative properties. researchgate.netnih.gov The position of these substituents is also critical; for instance, the presence of certain groups at specific positions on the benzene (B151609) ring can be crucial in determining the compound's activity. nih.gov

The reactivity of the N-H bond is a primary determinant of antioxidant effectiveness. The mechanism of inhibition by p-phenylenediamines involves hydrogen donation to form aminyl radicals. researchgate.net The stability of this resulting radical and the bond dissociation energy (BDE) of the N-H bond are key parameters. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate properties like BDE and ionization potential (IP) to predict antioxidant activity. These calculations often correlate well with experimental findings from methods like Differential Scanning Calorimetry (DSC), which measures the oxidative stability of a polymer. researchgate.netdoi.org

Synthesis and Evaluation of Related p-Phenylenediamine Analogues

To understand the role of the tolyl groups in DTPD, it is useful to examine the synthesis and properties of related p-phenylenediamine analogues, such as N,N'-Diphenyl-p-phenylenediamine (DPPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD).

N,N'-Diphenyl-p-phenylenediamine (DPPD): DPPD can be synthesized through the condensation of hydroquinone (B1673460) and aniline (B41778) in the presence of a catalyst at elevated temperatures (180-250°C). google.com The water formed during the reaction is typically removed azeotropically to drive the reaction to completion. google.com Another synthetic route involves the reaction of 4-aminodiphenylamine with aniline or the self-condensation of 4-aminodiphenylamine.

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD): The synthesis of IPPD often involves the reductive alkylation of p-aminodiphenylamine with acetone. oecd.orgchemicalbook.com This process can be catalyzed by various agents and carried out under different conditions to optimize the yield. google.com An alternative method involves the alkylation of p-aminodiphenylamine with isopropyl bromide, using potassium carbonate as a base in a solvent like ethylene (B1197577) glycol. google.com

The evaluation of these analogues as antioxidants is often conducted using techniques like DSC, which measures the induction period of oxidation. doi.org The "protection factor" (PF) is a common metric derived from these measurements, indicating the increase in stability of a stabilized polymer compared to an unstabilized one. doi.org

Comparative Studies of Antioxidant Efficiency within the Diamine Class

Comparative studies are essential for ranking the effectiveness of different antioxidants. The antioxidant efficiency of PPD derivatives is often evaluated in a specific polymer matrix, as performance can be substrate-dependent.

Studies comparing various N,N'-substituted p-phenylenediamines have established orders of effectiveness. For example, one study using non-isothermal DSC in polyisoprene rubber found the antioxidant effectiveness to be in the order of DPPD > 6PPD > IPPD, where 6PPD is N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine. researchgate.net The Molar Antioxidant Effectiveness (AEM) is another criterion used for comparison, which is derived from the concentration dependence of the protection factor. researchgate.netdoi.org

The differences in efficiency can be attributed to several factors:

Steric Hindrance: The size and shape of the substituents on the nitrogen atoms can influence the accessibility of the N-H group to radicals.

Electronic Effects: As discussed earlier, electron-donating or withdrawing substituents alter the N-H bond dissociation energy.

Physical Properties: Factors such as volatility, solubility, and the ability to bloom (migrate) to the surface of the material can impact the practical effectiveness of an antioxidant. wikipedia.org For instance, IPPD is known to migrate to the rubber surface, which can be advantageous for protection against surface-level ozone attacks but also increases its leaching into the environment. wikipedia.org

The table below presents a qualitative comparison of the antioxidant properties of DTPD and its related analogues based on typical structure-activity relationships.

| Compound | Substituents | Expected Relative Antioxidant Activity | Key Structural Features |

|---|---|---|---|

| N,N'-Ditolyl-p-phenylenediamine (DTPD) | Two tolyl groups | High | Methyl groups on phenyl rings are weakly electron-donating. |

| N,N'-Diphenyl-p-phenylenediamine (DPPD) | Two phenyl groups | High | Considered a benchmark diaryl p-phenylenediamine antioxidant. researchgate.net |

| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | One isopropyl group, one phenyl group | High | Alkyl group (isopropyl) is electron-donating; asymmetric structure. wikipedia.org |

Computational and Theoretical Studies on N,n Ditolyl P Phenylenediamine

Molecular Modeling of Antioxidant Mechanisms and Radical Scavenging

The primary function of N,N'-Ditolyl-p-phenylenediamine as an antioxidant is to inhibit oxidation by neutralizing harmful free radicals. Molecular modeling provides a window into the precise mechanisms through which this occurs. The principal mechanism for p-phenylenediamine (B122844) (PPD) derivatives is hydrogen atom transfer (HAT). In this process, the antioxidant molecule donates a hydrogen atom from one of its secondary amine (N-H) groups to a highly reactive radical (R•), effectively neutralizing it and preventing it from causing oxidative damage to a substrate, such as a polymer.

The antioxidant molecule itself becomes a resonance-stabilized radical, which is significantly less reactive and unable to propagate the oxidative chain reaction.

A key parameter calculated through computational methods to quantify the efficacy of the HAT mechanism is the Bond Dissociation Enthalpy (BDE). The N-H BDE represents the energy required to break the bond between the nitrogen and hydrogen atoms. A lower BDE indicates that the hydrogen atom can be donated more readily, suggesting a more efficient antioxidant.

Quantum chemical calculations, particularly those using Density Functional Theory (DENSITY), are employed to determine these values. While specific BDE values for this compound are not widely published, studies on the closely related N,N'-diphenyl-p-phenylenediamine (DPPD) have been conducted. Research on DPPD found the first N-H bond dissociation energy to be approximately 348.7 kJ/mol researchgate.net. The presence of tolyl groups, with their electron-donating methyl substituents, on this compound is expected to influence this value compared to the unsubstituted phenyl groups of DPPD.

Computational models also reveal that after the donation of the first hydrogen atom, the resulting aminyl radical is stabilized by the delocalization of the unpaired electron across the aromatic rings. The BDE of the second N-H bond is typically lower than the first, meaning the resulting radical can readily quench a second free radical.

Table 1: Illustrative N-H Bond Dissociation Enthalpies (BDE) for PPD Antioxidants This table presents representative data for related p-phenylenediamine derivatives to illustrate the concept, as specific computational values for this compound were not found in the reviewed literature.

| Compound | BDE (First N-H bond) (kJ/mol) | Computational Method |

| N,N'-Diphenyl-p-phenylenediamine (DPPD) | 348.7 | Experimental/Kinetic researchgate.net |

| p-Phenylenediamine | ~377 | DFT Calculation |

These models confirm that the antioxidant effectiveness of PPDs is intrinsically linked to the stability of the radical formed after hydrogen donation, a factor heavily influenced by the molecule's steric and electronic arrangement researchgate.net.

Electronic Structure and Reactivity Predictions (e.g., HOMO/LUMO analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity. Theoretical chemistry provides powerful tools to analyze this structure, with Frontier Molecular Orbital (FMO) theory being particularly insightful. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron-donating capacity, which is a key characteristic of an effective antioxidant that neutralizes electrophilic free radicals.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. The energy of the LUMO (ELUMO) relates to the ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and polarizability nih.govnih.gov.

For this compound, DFT calculations (commonly using the B3LYP functional) can be used to compute these orbital energies and predict its reactivity researchgate.netnih.gov. The analysis would likely show that the HOMO is primarily localized on the π-system of the molecule, particularly around the nitrogen atoms and the central phenylenediamine ring. This distribution supports the role of the amine groups as the primary sites for electron donation (and hydrogen atom transfer).

A small HOMO-LUMO gap would signify that this compound is a "soft" molecule, readily able to interact with other chemical species, which is consistent with its function as a reactive antioxidant that must engage with free radicals nist.gov.

Table 2: Representative Frontier Molecular Orbital Energies This table provides a conceptual framework and illustrative values for understanding the electronic properties of antioxidants. Specific calculated values for this compound are not available in the cited literature.

| Parameter | Significance for Antioxidant Activity | Illustrative Value (eV) |

| EHOMO | Higher energy indicates better electron-donating ability. | -4.5 to -5.5 |

| ELUMO | Lower energy indicates better electron-accepting ability. | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Smaller gap suggests higher chemical reactivity. | 2.5 to 4.5 |

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions nih.gov. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms, confirming them as the sites most susceptible to electrophilic attack and most likely to participate in antioxidant reactions.

Simulation of Interactions with Polymer Chains and Material Interfaces

While quantum mechanics is ideal for studying the reactivity of a single molecule, Molecular Dynamics (MD) simulations are used to understand how antioxidant molecules behave within a larger material system, such as a polymer matrix in rubber or plastic nih.gov. These simulations model the interactions of thousands of atoms over time, providing insights into bulk properties like compatibility, diffusion, and spatial distribution.

The process for simulating this compound within a polymer matrix generally involves these steps:

Model Construction: A simulation box is created containing multiple polymer chains (e.g., polyisoprene for rubber) and several antioxidant molecules.

Force Field Application: A force field, such as COMPASSIII or similar, is assigned to govern the interactions between all atoms. The force field consists of mathematical functions and parameters that describe bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic forces).

System Equilibration: The system undergoes energy minimization to remove any unfavorable starting conformations. This is often followed by an annealing process (heating and cooling cycles) and a series of simulations in different thermodynamic ensembles (e.g., NVT and NPT) to bring the system to a stable, equilibrated state at a desired temperature and pressure.

Production Run: Once equilibrated, a long MD simulation is run to collect data on the movement and interaction of the molecules.

Analysis of the simulation trajectories can reveal:

Compatibility: By calculating the interaction energy between the antioxidant and the polymer chains, researchers can predict their compatibility. Favorable (i.e., highly negative) interaction energy suggests the antioxidant will disperse well within the polymer rather than clustering together.

Mobility and Diffusion: The simulation can track the movement of the antioxidant molecules to calculate their diffusion coefficient. Low diffusion is often desirable, as it means the antioxidant is less likely to migrate to the surface of the material and be lost to the environment (a process known as blooming).

Spatial Distribution: Simulations can show where the antioxidant molecules tend to reside within the polymer matrix, which is crucial for ensuring uniform protection against oxidation.

These simulations are vital for designing durable materials, helping to select antioxidants that not only have high chemical reactivity against radicals but also possess the physical properties needed to remain effective within the polymer over its service life nih.gov.

Regulatory Frameworks and Environmental Footprint in Industrial Applications of N,n Ditolyl P Phenylenediamine

Industrial Substance Management and Classification (e.g., as an antioxidant in polymers and rubber products)

N,N'-Ditolyl-p-phenylenediamine is a chemical compound recognized for its antioxidant properties, making it a valuable component in various industrial applications. evitachem.com It is primarily classified and utilized as an antioxidant in the manufacturing of polymers and rubber products. evitachem.com Its function is to protect these materials from degradation caused by exposure to oxygen and ozone, thereby extending their service life. This compound is a derivative of p-phenylenediamine (B122844) and is characterized by the presence of two toluidine groups attached to the nitrogen atoms. evitachem.com

The management of this compound in industrial settings falls under the broader regulations governing chemical substances. In the United States, for instance, it is listed on the Toxic Substances Control Act (TSCA) inventory, which is managed by the Environmental Protection Agency (EPA). epa.gov This indicates that the substance is in commerce in the U.S. and is subject to EPA regulations.

Globally, the classification and regulation of this compound can vary. For example, in some jurisdictions, it may be subject to specific regulations concerning its use in products that come into contact with food or drinking water. The U.S. Food and Drug Administration (FDA) has regulations for indirect food additives, and this compound may be permitted for use in adhesives under specific conditions. thegoodscentscompany.com

The compound is often part of a larger group of p-phenylenediamine (PPD) derivatives that are used as antidegradants in rubber, particularly in tires. ca.govoecd.org These derivatives, including this compound, are added to rubber formulations at low percentages to form a protective film on the rubber's surface. oecd.org

The following interactive table provides a summary of the industrial classification and management of this compound.

| Aspect | Description |

| Primary Function | Antioxidant, Antiozonant |

| Key Applications | Polymers, Rubber Products (especially tires) evitachem.comoecd.org |

| Regulatory Status (U.S.) | Listed on the TSCA Inventory epa.gov |

| Potential Indirect Food Contact Regulation | Permitted in adhesives under specific FDA regulations thegoodscentscompany.com |

Consideration in Material Lifecycle Assessments and Waste Management (non-biological degradation)

The environmental footprint of this compound is a significant consideration in material lifecycle assessments (LCAs). A key aspect of its environmental impact is its persistence and degradation behavior. While some primary biodegradation of similar p-phenylenediamine derivatives has been observed, ultimate degradation is often low, suggesting that breakdown products may be persistent in the environment. oecd.org

This compound itself is characterized by low water solubility. thegoodscentscompany.com When released into the environment, it is expected to partition to soil and sediment. Its degradation in the environment is not primarily a biological process. The compound is susceptible to oxidation, which is the very property that makes it an effective antioxidant. evitachem.com This oxidative degradation can lead to the formation of various transformation products.

Concerns have been raised about the environmental fate of p-phenylenediamine derivatives in general. For instance, a transformation product of a related compound, 6PPD, has been identified as highly toxic to certain aquatic species. ca.gov This highlights the importance of understanding the degradation pathways and the potential toxicity of the transformation products of this compound in comprehensive LCAs.

Waste management of products containing this compound, such as tires, presents a challenge due to the persistent nature of the additive. When these products reach the end of their life, the additive can be released into the environment through wear and tear or during disposal and recycling processes.

Recycled Material Considerations Related to Additive Content and Persistent Nature in Industrial Contexts

The use of recycled materials is a cornerstone of a circular economy, but the presence of persistent additives like this compound can pose challenges. When rubber and plastic products containing this antioxidant are recycled, the additive is carried over into the recycled material.

The persistent nature of this compound means that it can remain in the recycled polymer matrix. While this may offer some continued antioxidant protection to the recycled material, it also means that the potential for environmental release continues throughout the lifecycle of the recycled product.

Furthermore, the presence of such additives can affect the properties and quality of the recycled material. The compatibility of these additives with other polymers in a recycling stream is a critical consideration. In industrial applications, ensuring the performance and safety of products made from recycled materials requires a thorough understanding of the additive content and its potential long-term behavior.

The following table outlines key considerations for this compound in recycling:

| Consideration | Implication |

| Persistence | The additive is carried over into recycled materials, potentially providing continued antioxidant effects but also a continued source of environmental release. |

| Material Quality | The presence of the additive can influence the physical and chemical properties of the recycled polymer blend. |

| Environmental Release | The potential for leaching of the additive and its degradation products from recycled materials into the environment remains a concern. |

Compliance with Material-Specific Industrial Directives and Standards

Manufacturers using this compound in their products must adhere to a range of material-specific industrial directives and standards. These regulations are designed to ensure the safety, performance, and environmental compatibility of the final products.

For the automotive industry, where this compound is heavily used in tires, compliance with standards set by organizations such as the International Organization for Standardization (ISO) and the Society of Automotive Engineers (SAE) is crucial. These standards may specify performance requirements for tires, including resistance to aging and degradation, which are directly influenced by the antioxidant additives used.

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation places the responsibility on industries to manage the risks that chemicals may pose to human health and the environment. Companies that manufacture or import this compound into the EU in quantities of one tonne or more per year must register it with the European Chemicals Agency (ECHA). This registration involves providing data on the properties of the chemical and an assessment of the risks associated with its use.

Furthermore, specific directives may restrict the use of certain chemicals in particular applications. For example, the Restriction of Hazardous Substances (RoHS) Directive in the EU restricts the use of specific hazardous materials in electrical and electronic equipment. While this compound may not be directly restricted under RoHS, the general trend towards "greener" chemicals and materials may influence its future use.

Compliance with these directives and standards often requires extensive testing and documentation, adding to the cost and complexity of bringing products containing this compound to market.

Q & A

Q. What are the standard analytical methods for determining the purity of DTPD in synthetic samples?

High-performance liquid chromatography (HPLC) is the most validated method for purity assessment. The ASTM D5666-95R23 standard specifies using a C18 reverse-phase column with a methanol-water mobile phase (e.g., 85:15 v/v) and UV detection at 254 nm. This method resolves DTPD from common impurities like N,N'-diphenyl-p-phenylenediamine (DPPD) and N,N'-di-2-naphthyl-p-phenylenediamine (DNPDA) . Calibration curves using certified reference materials (≥99% purity) are critical for quantitative accuracy.

Q. How does the molecular structure of DTPD influence its antioxidant efficacy in rubber matrices?

DTPD’s toluyl substituents enhance steric hindrance, reducing oxidation rates by stabilizing nitrogen-centered radicals. The para-substituted aromatic rings facilitate electron delocalization, improving radical scavenging efficiency. Comparative studies show DTPD outperforms simpler analogs like DPPD in thermal aging tests (e.g., 70°C/7 days) due to its bulky substituents, which reduce volatility and prolong antioxidant activity .

Q. What synthetic routes are optimized for DTPD production, and how do reaction conditions impact yield?